molecular formula C9H16Cl2N2 B15202824 1-(6-Methylpyridin-2-yl)propan-2-amine dihydrochloride

1-(6-Methylpyridin-2-yl)propan-2-amine dihydrochloride

Katalognummer: B15202824
Molekulargewicht: 223.14 g/mol
InChI-Schlüssel: GHIXYVSFMVJRPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methylpyridin-2-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position and a propan-2-amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)propan-2-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridine.

    Alkylation: The 6-methylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propan-2-amine group.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for controlled synthesis and easy monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to achieve consistent product quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Methylpyridin-2-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-Methylpyridin-2-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(6-Methylpyridin-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-1-(6-methyl-2-pyridinyl)-2-propanamine
  • 1-(5-Methylpyridin-2-yl)propan-1-amine dihydrochloride
  • 6,6′-Dimethyl-2,2′-bipyridine

Uniqueness

1-(6-Methylpyridin-2-yl)propan-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the propan-2-amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C9H16Cl2N2

Molekulargewicht

223.14 g/mol

IUPAC-Name

1-(6-methylpyridin-2-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7(10)6-9-5-3-4-8(2)11-9;;/h3-5,7H,6,10H2,1-2H3;2*1H

InChI-Schlüssel

GHIXYVSFMVJRPE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)CC(C)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.